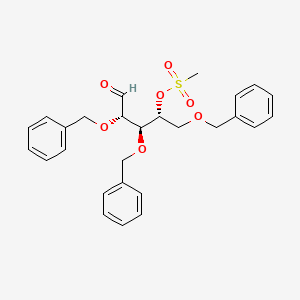![molecular formula C15H8F6O2 B12840845 4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials and pharmaceuticals due to its ability to participate in diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the halogenation of 3,3’,4,4’-tetramethylbiphenyl using a halogenating agent to form an intermediate. This intermediate then undergoes a substitution reaction with trifluoroacetate, followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials like 3,3’,4,4’-tetramethylbiphenyl and efficient reaction conditions are crucial. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .
Applications De Recherche Scientifique
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and advanced materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Its stability and reactivity are leveraged in the development of pharmaceuticals, particularly in the design of drugs with enhanced bioavailability and metabolic stability.
Mécanisme D'action
The mechanism of action of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,4’-Bis(trifluoromethyl)biphenyl: Shares similar structural features but lacks the carboxylic acid group.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of the carboxylic acid, leading to different reactivity and applications.
Uniqueness: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and a carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C15H8F6O2 |
|---|---|
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-3-1-8(2-4-9)12-7-10(15(19,20)21)5-6-11(12)13(22)23/h1-7H,(H,22,23) |
Clé InChI |
YZBOYHWDBQFKFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


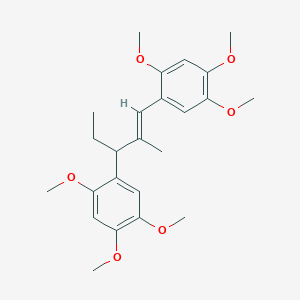
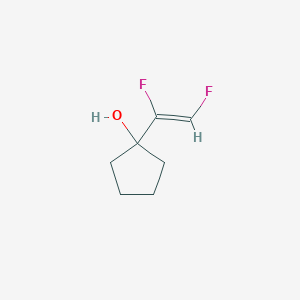


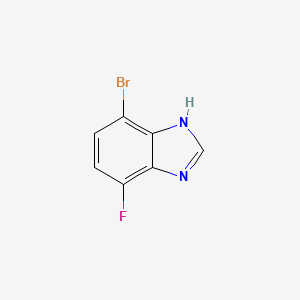
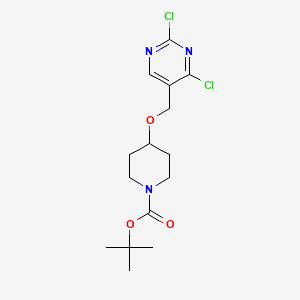
![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
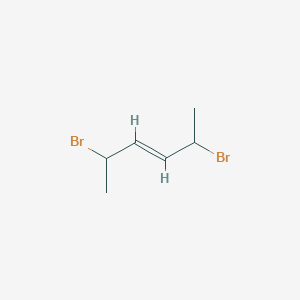
![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)

